4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities, particularly in anticancer and enzyme inhibition contexts. The structure of this compound features a pyrazolo ring fused to a pyrimidine ring, with specific substitutions that enhance its reactivity and biological profile.
The compound can be synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. It is classified as a heterocyclic organic compound, specifically a substituted pyrazolo[3,4-d]pyrimidine. This classification highlights its structural complexity and the presence of nitrogen atoms in its rings, which are crucial for its biological activity.
The synthesis of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step chemical reactions. One common approach includes the chlorination of 6-methyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride. This method effectively introduces the chloro substituent at the 4-position of the pyrimidine ring.
Another method described involves the reaction of 4,6-dichloro-5-formylpyrimidine with hydrazine or hydrazine hydrate in an organic solvent. This two-stage synthesis allows for the formation of various derivatives by controlling reaction conditions and reagents used .
The molecular formula for 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is with a molecular weight of approximately 211.66 g/mol. The compound exhibits a monoclinic crystal system with specific unit cell dimensions that contribute to its solid-state properties:
Property | Value |
---|---|
Empirical Formula | |
Formula Weight | 211.66 g/mol |
Crystal System | Monoclinic |
Density (calculated) | 1.493 g/cm³ |
Melting Point | 170–171 °C |
The structure features a chloro group at the 4-position and a methyl group at the 6-position of the pyrazolo ring, which influences its reactivity and interaction with biological targets .
The reactivity of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been explored through various nucleophilic substitution reactions. For instance, treatment with methylamine leads to regioselective substitution at the 4-position, yielding derivatives that retain significant biological activity. The reaction conditions typically involve solvents like tetrahydrofuran at controlled temperatures to optimize yields .
Additionally, reactions involving other nucleophiles can produce a range of functionalized derivatives, further expanding the utility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine primarily revolves around their ability to inhibit specific enzymes involved in cancer progression. The structural similarity to adenosine triphosphate allows these compounds to interact with kinase domains effectively.
In studies involving cancer cell lines such as MCF-7, these compounds have demonstrated inhibition of tumor growth by inducing apoptosis and interfering with cell cycle progression . Molecular docking studies have provided insights into binding modes with targets such as epidermal growth factor receptor tyrosine kinases.
The physical properties of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine include:
Chemical properties include its reactivity towards nucleophiles due to the presence of electron-withdrawing chloro groups, which enhance electrophilicity at adjacent positions on the aromatic rings .
The primary applications of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine are found in medicinal chemistry as potential anticancer agents. Its derivatives are being researched for their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Moreover, these compounds have shown promise as multitarget inhibitors in various biochemical pathways relevant to cancer treatment. Their structural framework allows them to be developed into novel pharmaceuticals aimed at treating different types of cancers through targeted enzyme inhibition .
The pyrazolo[3,4-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following the recognition of its structural similarity to purine nucleotides. Early research in the mid-20th century identified naturally occurring pyrazolopyrimidine nucleosides like formycin A and B, which exhibited significant antitumor properties [7]. This discovery catalyzed systematic exploration of synthetic analogs, establishing the scaffold as a versatile bioisostere of purines capable of interacting with adenine-binding domains in enzymes and receptors. By the 1990s, researchers had developed robust synthetic methodologies enabling precise substitutions at the 1-, 3-, 4-, and 6-positions, facilitating structure-activity relationship (SAR) studies across therapeutic areas [4] [8]. The scaffold gained prominence in oncology with the discovery that appropriately substituted derivatives could potently inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. Notable milestones include the development of dinaciclib (CDK inhibitor) and ibrutinib (BTK inhibitor), both containing the pyrazolo[3,4-d]pyrimidine core, which validated its drug-like properties and kinase targeting capabilities [2] [5]. The historical trajectory demonstrates a progressive shift from broad-spectrum cytotoxic agents toward targeted kinase inhibitors with improved selectivity profiles.
Table 1: Key Milestones in Pyrazolo[3,4-d]Pyrimidine Therapeutic Development
Time Period | Development Phase | Representative Compounds | Primary Therapeutic Focus |
---|---|---|---|
1960s-1980s | Natural product discovery & early synthesis | Formycin A/B | Antitumor antibiotics |
1990s-2000s | Rational design & kinase targeting | Roscovitine (CDK inhibitor) | CDK inhibition, anticancer |
2010s-Present | Targeted inhibitors & clinical candidates | Dinaciclib, Ibrutinib | Oncology (various kinase targets) |
The specific substitution pattern of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine confers distinct pharmacophoric advantages critical for kinase inhibition. The 4-chloro group serves as an excellent leaving group, facilitating nucleophilic displacement reactions that allow diverse functionalization at this position—a key strategy for optimizing target interactions and pharmacokinetic properties [1] [6]. Commercially available as CAS 23121-14-4, this chloro derivative exhibits a molecular weight of 244.68 g/mol and stability under inert storage conditions [1]. The 6-methyl substituent provides strategic steric and electronic modulation: it enhances electron density across the fused ring system while contributing to hydrophobic interactions within kinase binding pockets. This methyl group also influences the compound's metabolic stability by blocking certain oxidative pathways [7] [8]. The 1-phenyl group occupies hydrophobic region I of kinase ATP-binding sites, with its orientation critically affecting target selectivity. Ortho-, meta-, or para-substitutions on this phenyl ring enable fine-tuning of binding affinity and selectivity profiles against kinase targets like EGFR and VGFR2 [2] [3]. Collectively, these substitutions create a versatile pharmacophore that maintains the essential hydrogen-bonding capacity of the pyrazolopyrimidine core (through N2 and N8 atoms) while optimizing hydrophobic domain interactions.
Table 2: Pharmacophoric Features of 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Position | Substituent | Electronic Effect | Steric Contribution | Role in Kinase Binding |
---|---|---|---|---|
1 | Phenyl | Moderate electron donation | Planar hydrophobic moiety | Occupies hydrophobic region I |
3 | H (unsubstituted) | N-atom H-bond acceptor | Minimal steric hindrance | H-bond with hinge region residue |
4 | Chloro | Strong electron withdrawal | Small, displaceable group | Synthetic handle; transient halogen bonding |
6 | Methyl | Moderate electron donation | Compact hydrophobic group | Enhances hydrophobic pocket interactions |
Pyrazolo[3,4-d]pyrimidine derivatives exhibit exceptional versatility as kinase inhibitors due to their ability to mimic the purine moiety of ATP while accommodating diverse pharmacophoric extensions. The scaffold's inherent bioisosterism with adenine enables competitive binding at the ATP catalytic site of kinases, forming characteristic hydrogen bonds with hinge region residues such as Met793 and Thr854 in EGFR through N1 and the exocyclic amino group in analogous derivatives [2] [3]. This conserved interaction anchors the inhibitor while the 1-phenyl group extends into hydrophobic region I and the 4-position substituents project toward the ribose binding pocket or solvent front. Recent research has demonstrated that 4-chloro-6-methyl-1-phenyl derivatives serve as precursors to dual EGFR/VEGFR2 inhibitors with significant anticancer potential. For instance, structural elaboration at the 4-position yielded compound 5i (0.3 µM IC₅₀ against EGFR and 7.60 µM against VEGFR2), which effectively inhibited tumor growth in MCF-7 xenograft models by inducing apoptosis and suppressing cell cycle progression [2]. Additionally, these compounds overcome a critical limitation of earlier kinase inhibitors by maintaining activity against clinically relevant resistance mutations. Compound 12b (structurally related to the chloro-methyl-phenyl scaffold) exhibited potent activity against both wild-type EGFR (IC₅₀ = 0.016 µM) and the T790M resistance mutant (IC₅₀ = 0.236 µM) [3]. Beyond EGFR/VEGFR, the scaffold shows promise against CDK2 – a key regulator of cell cycle progression. Molecular docking studies confirm that pyrazolo[3,4-d]pyrimidine derivatives bind to the CDK2 active site through essential hydrogen bonding with Leu83, complemented by hydrophobic interactions from the 1-phenyl and 6-methyl groups [5]. Compound 14 (a thioglycoside derivative) demonstrated exceptional CDK2/cyclin A2 inhibition (IC₅₀ = 0.057 µM) and cytotoxicity against HCT-116 cells (IC₅₀ = 6 nM), highlighting the therapeutic potential achievable through strategic modification of this versatile scaffold [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8